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Protocols & Analytical Methods
Synthesis Protocol for N-(4-chlorophenyl)-3-phenylpropanamide from Hydrocinnamic Acid: An Application Note for Drug Development Professionals
Synthesis Protocol for N-(4-chlorophenyl)-3-phenylpropanamide from Hydrocinnamic Acid: An Application Note for Drug Development Professionals
Introduction
The synthesis of amide bonds is a cornerstone of modern organic and medicinal chemistry, with the resulting amide functional group being a prevalent feature in a vast array of pharmaceuticals, natural products, and advanced materials. This application note provides a detailed, field-proven protocol for the synthesis of N-(4-chlorophenyl)-3-phenylpropanamide, a compound of interest in drug discovery and development, from hydrocinnamic acid and 4-chloroaniline. The described two-step synthesis proceeds via an acyl chloride intermediate, a classic and reliable method for amide formation. This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles and practical insights to ensure a successful and reproducible synthesis.
Reaction Overview
The overall synthesis is a two-step process starting with the conversion of hydrocinnamic acid to its corresponding acyl chloride, 3-phenylpropanoyl chloride, using thionyl chloride (SOCl₂). The highly reactive acyl chloride is then immediately reacted with 4-chloroaniline in the presence of a base to yield the desired N-(4-chlorophenyl)-3-phenylpropanamide.
Step 1: Acyl Chloride Formation Hydrocinnamic acid is reacted with an excess of thionyl chloride to produce 3-phenylpropanoyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, driving the reaction to completion.
Step 2: Amide Formation (Schotten-Baumann Reaction) The freshly prepared 3-phenylpropanoyl chloride is then subjected to a nucleophilic acyl substitution reaction with 4-chloroaniline. A base, such as triethylamine or pyridine, is used to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile.
Experimental Workflow
The following diagram illustrates the sequential steps of the synthesis process, from starting materials to the purified final product.
Caption: Experimental workflow for the synthesis of N-(4-chlorophenyl)-3-phenylpropanamide.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) | CAS No. |
| Hydrocinnamic Acid | C₉H₁₀O₂ | 150.17 | 47-49 | 280 | 1.071 | 501-52-0 |
| Thionyl Chloride | SOCl₂ | 118.97 | -104.5 | 79 | 1.631 | 7719-09-7 |
| 4-Chloroaniline | C₆H₆ClN | 127.57 | 68-72 | 232 | 1.427 | 106-47-8 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | -96.7 | 39.6 | 1.326 | 75-09-2 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | -114.7 | 89.5 | 0.726 | 121-44-8 |
| Hydrochloric Acid (aq) | HCl | 36.46 | - | - | - | 7647-01-0 |
| Sodium Bicarbonate (aq) | NaHCO₃ | 84.01 | - | - | - | 144-55-8 |
| Brine (sat. NaCl aq) | NaCl | 58.44 | - | - | - | 7647-14-5 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - | - | 7757-82-6 |
| Ethanol | C₂H₅OH | 46.07 | -114 | 78 | 0.789 | 64-17-5 |
| Hexanes | - | - | - | 69 | ~0.655 | - |
Step-by-Step Procedure
Part 1: Synthesis of 3-Phenylpropanoyl Chloride (in situ)
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add hydrocinnamic acid (15.0 g, 0.1 mol).
-
Add anhydrous dichloromethane (100 mL) to the flask and stir until the hydrocinnamic acid is fully dissolved.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (11.0 mL, 0.15 mol, 1.5 equivalents) to the stirred solution dropwise over 15-20 minutes. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.[1][2][3] The reaction is exothermic and will evolve HCl and SO₂ gas.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (approximately 40-45 °C) and maintain for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
After 2 hours, cool the reaction mixture back to 0 °C. The resulting solution of 3-phenylpropanoyl chloride is used directly in the next step without isolation.
Part 2: Synthesis of N-(4-chlorophenyl)-3-phenylpropanamide
-
In a separate 500 mL flask, dissolve 4-chloroaniline (12.76 g, 0.1 mol) and triethylamine (21.0 mL, 0.15 mol, 1.5 equivalents) in anhydrous dichloromethane (100 mL).
-
Cool this solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared 3-phenylpropanoyl chloride solution from Part 1 to the stirred 4-chloroaniline solution dropwise over 30-45 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v).
Part 3: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with:
-
1 M HCl (2 x 100 mL) to remove excess triethylamine.
-
Saturated aqueous sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid.
-
Brine (1 x 100 mL).
-
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude solid by recrystallization. A common and effective solvent system for amides is a mixture of ethanol and water or ethyl acetate and hexanes.[4]
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry in a vacuum oven.
Reaction Mechanism
The synthesis proceeds through a well-established two-part mechanism: the formation of an acyl chloride followed by nucleophilic acyl substitution.
Mechanism of Acyl Chloride Formation
The reaction between a carboxylic acid and thionyl chloride is a classic method for preparing acyl chlorides. The mechanism involves the initial attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion to form a chlorosulfite intermediate. This intermediate then undergoes an intramolecular nucleophilic attack by the chloride ion on the carbonyl carbon, leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.
Mechanism of Amide Formation
The formation of the amide bond is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 4-chloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 3-phenylpropanoyl chloride. This addition step forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbon-oxygen double bond and eliminating the chloride ion as a leaving group. A final deprotonation step, facilitated by the base (triethylamine), yields the stable amide product.
Characterization of N-(4-chlorophenyl)-3-phenylpropanamide
The identity and purity of the synthesized N-(4-chlorophenyl)-3-phenylpropanamide should be confirmed by standard analytical techniques.
-
Appearance: White to off-white crystalline solid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the phenyl and chlorophenyl rings, as well as the methylene protons of the propanamide backbone. The amide proton (N-H) will typically appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the ethyl bridge.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₅H₁₄ClNO, MW = 259.73 g/mol ).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Incomplete formation of the acyl chloride.- Deactivation of the amine by protonation.- Impure or wet reagents/solvents. | - Ensure the reaction with thionyl chloride goes to completion (reflux for the recommended time).- Use a sufficient amount of base (triethylamine) to neutralize the HCl formed.- Use anhydrous solvents and freshly opened or purified reagents. |
| Oily product that does not crystallize | - Presence of impurities.- Inappropriate recrystallization solvent. | - Purify the crude product by column chromatography before recrystallization.- Experiment with different solvent systems for recrystallization (e.g., toluene, ethyl acetate/hexanes). |
| Broad melting point range | - Impure product. | - Repeat the recrystallization process. |
Safety Precautions
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][2][3]
-
4-Chloroaniline: Toxic and a suspected carcinogen. Avoid inhalation and skin contact. Handle in a fume hood and wear appropriate PPE.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Use in a well-ventilated area.
-
Hydrochloric Acid (HCl): Corrosive. Handle with care and wear appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of N-(4-chlorophenyl)-3-phenylpropanamide from hydrocinnamic acid. By following the detailed protocol and understanding the underlying chemical principles, researchers can reliably synthesize this valuable compound for further investigation in drug discovery and development programs. The emphasis on safety, purification, and characterization ensures the generation of high-quality material for subsequent applications.
References
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MDPI. N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. MDPI. Accessed February 12, 2026. [Link]
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Loba Chemie. THIONYL CHLORIDE AR Safety Data Sheet. Loba Chemie. Accessed February 12, 2026. [Link]
-
International Chemical Safety Cards. ICSC 1409 - THIONYL CHLORIDE. Inchem. Accessed February 12, 2026. [Link]
-
Bionium. Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Bionium. Accessed February 12, 2026. [Link]
-
ChemBK. N-(4-bromophenyl)-3-phenylpropanamide. ChemBK. Published April 9, 2024. [Link]
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PubChem. 4-Chloroaniline. PubChem. Accessed February 12, 2026. [Link]
-
ChemBK. N-(4-bromophenyl)-3-phenylpropanamide. ChemBK. Published April 9, 2024. [Link]
Sources
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- 2. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 3. mdpi.com [mdpi.com]
- 4. Buy N-(4-Chlorophenyl)-3-oxo-3-phenylpropanamide (EVT-2807013) | 962-08-3 [evitachem.com]
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Amide Coupling of 4-Chloroaniline and 3-Phenylpropanoic Acid: A Detailed Guide for Synthetic Chemists
Amide Coupling of 4-Chloroaniline and 3-Phenylpropanoic Acid: A Detailed Guide for Synthetic Chemists
Abstract
This document provides a comprehensive guide to the amide coupling reaction between 4-chloroaniline and 3-phenylpropanoic acid, yielding N-(4-chlorophenyl)-3-phenylpropanamide. Amide bond formation is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.[1][2] This application note details two robust and widely employed coupling protocols: one utilizing the carbodiimide-based reagent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxybenzotriazole (HOBt), and another employing the uronium salt-based reagent O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). We will delve into the mechanistic underpinnings of these reactions, provide detailed, step-by-step experimental procedures, and offer insights into reaction optimization, workup, and product purification.
Introduction: The Ubiquity and Challenge of Amide Bond Synthesis
The amide bond is a fundamental structural motif in chemistry and biology, most notably forming the backbone of peptides and proteins.[1] In the realm of drug discovery and medicinal chemistry, the ability to efficiently and selectively form amide bonds from a vast array of carboxylic acids and amines is paramount for generating libraries of novel compounds for biological screening.[1][2]
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable process but is kinetically slow due to the formation of a non-productive acid-base salt.[3] To overcome this kinetic barrier, the carboxylic acid must be "activated" to enhance its electrophilicity. This is achieved through the use of coupling reagents, which convert the carboxylic acid's hydroxyl group into a better leaving group. The choice of an appropriate coupling reagent is critical and depends on several factors, including the steric and electronic properties of the substrates, the potential for racemization if chiral centers are present, reaction conditions, and cost.[4][5]
This guide focuses on the synthesis of N-(4-chlorophenyl)-3-phenylpropanamide, a representative amide, from 4-chloroaniline, an electron-deficient amine, and 3-phenylpropanoic acid. We will explore two of the most reliable and versatile classes of coupling reagents: carbodiimides (EDC) and aminium/uronium salts (HATU).[3][6]
Mechanistic Insights into Amide Coupling Reactions
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing amide coupling reactions.
EDC/HOBt-Mediated Coupling
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[3][7] However, this intermediate is susceptible to racemization and can rearrange to a stable N-acylurea, a common side product.[7] To mitigate these issues, an additive such as N-hydroxybenzotriazole (HOBt) is almost always included.[8][9]
The reaction proceeds through the following key steps:
-
Activation of the Carboxylic Acid: The carboxylic acid (3-phenylpropanoic acid) attacks the carbodiimide (EDC) to form the O-acylisourea intermediate.[6]
-
Formation of the HOBt Ester: The nucleophilic HOBt rapidly intercepts the O-acylisourea to form a more stable and less racemization-prone HOBt-active ester.[10][11]
-
Nucleophilic Attack by the Amine: The amine (4-chloroaniline) then attacks the carbonyl carbon of the HOBt-ester, forming the desired amide bond and regenerating HOBt, which can participate in another catalytic cycle.[11] The byproduct, an EDC-derived urea, is water-soluble, facilitating its removal during aqueous workup.[7]
Caption: Mechanism of EDC/HOBt-mediated amide bond formation.
HATU-Mediated Coupling
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient aminium salt-based coupling reagent.[12] It is particularly effective for coupling challenging substrates, such as sterically hindered amino acids or electron-deficient amines.[13] The presence of the aza-benzotriazole moiety (HOAt) is believed to accelerate the coupling reaction through a neighboring group effect.[12]
The mechanism involves:
-
Formation of the Active Ester: In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, releasing a tetramethylurea (TMU) byproduct.[6][12]
-
Amine Addition: The amine then attacks the activated ester to furnish the final amide product.[12]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. growingscience.com [growingscience.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bachem.com [bachem.com]
- 8. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 9. peptide.com [peptide.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. HATU - Wikipedia [en.wikipedia.org]
- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
solvent selection for dissolving N-(4-chlorophenyl)-3-phenylpropanamide for bioassays
solvent selection for dissolving N-(4-chlorophenyl)-3-phenylpropanamide for bioassays
Application Note & Protocol
Topic: Solvent Selection for Dissolving N-(4-chlorophenyl)-3-phenylpropanamide for Bioassays
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Criticality of Solvent Selection in Bioassays
The journey of a potential therapeutic agent from a synthesized molecule to a validated drug candidate is paved with rigorous biological testing. A foundational, yet often underestimated, step in this process is the solubilization of the test compound. The choice of solvent is not merely a matter of achieving a clear solution; it is a critical decision that can profoundly influence the outcome and reproducibility of a bioassay.[1][2][3] An inappropriate solvent can lead to compound precipitation, mask true biological activity, or introduce cytotoxic artifacts, ultimately resulting in misleading data and the potential premature termination of a promising lead compound.[4]
This application note provides a comprehensive guide for the rational selection of a solvent system for N-(4-chlorophenyl)-3-phenylpropanamide, a molecule with a chemical structure suggestive of low aqueous solubility. We will delve into the physicochemical properties of this compound, evaluate common bioassay solvents, and provide detailed, field-proven protocols for stock solution preparation, solubility assessment, and bioassay compatibility testing. The principles and methodologies outlined herein are designed to ensure the scientific integrity of your experimental results and can be broadly applied to other similarly challenging small molecules.
Understanding N-(4-chlorophenyl)-3-phenylpropanamide: A Physicochemical Profile
N-(4-chlorophenyl)-3-phenylpropanamide is a secondary amide characterized by the presence of two phenyl rings, one of which is substituted with a chlorine atom.[5] This molecular structure provides key insights into its likely solubility behavior. The amide group can participate in hydrogen bonding, but the large non-polar surface area contributed by the phenyl groups suggests that the molecule will have low solubility in water.[6]
| Property | Value/Description | Implication for Bioassays | Source |
| Molecular Formula | C₁₅H₁₂ClNO₂ | [5] | |
| Molecular Weight | 273.72 g/mol | [5] | |
| Appearance | Typically a crystalline solid | Requires dissolution for bioassays. | [5] |
| Predicted Water Solubility | Low | Indicates the necessity of an organic co-solvent for aqueous bioassay media.[5] | [5] |
| Predicted LogP | High | Suggests a lipophilic/hydrophobic nature, favoring solubility in non-polar organic solvents. | |
| Hydrogen Bond Donors/Acceptors | 1/1 | The amide group allows for some hydrogen bonding, but this is likely outweighed by the hydrophobic character of the rest of the molecule.[6] | [7] |
| General Solubility | Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).[5] | Provides starting points for solvent selection. | [5] |
Strategic Solvent Selection: Balancing Solubilizing Power and Biocompatibility
The ideal solvent for a bioassay must satisfy two primary, and often competing, criteria: it must effectively dissolve the compound of interest, and it must not interfere with the biological system being studied.[2] For N-(4-chlorophenyl)-3-phenylpropanamide, given its hydrophobic nature, polar aprotic solvents are a logical starting point.[1]
Primary Candidate: Dimethyl Sulfoxide (DMSO)
DMSO is a powerful and widely used solvent for dissolving a broad range of small molecules for bioassays.[4][8] Its high polarity allows it to dissolve many otherwise intractable compounds. However, its use is not without caveats.
-
Advantages:
-
Excellent solubilizing power for a wide array of compounds.[1]
-
Miscible with water and most organic solvents.
-
-
Disadvantages:
-
Can exhibit cytotoxicity at concentrations as low as 0.1-0.5%, depending on the cell line and exposure duration.[8][9][10]
-
Can influence cell differentiation, membrane permeability, and enzyme activity.[11]
-
May directly interact with test proteins, potentially leading to false positives or negatives.[11]
-
Secondary Candidate: Ethanol (EtOH)
Ethanol is another common solvent in biological research, valued for its lower toxicity compared to many other organic solvents.[12]
-
Advantages:
-
Disadvantages:
Solvent Recommendation Summary
| Solvent | Recommended Starting Stock Concentration | Maximum Recommended Final Bioassay Concentration (v/v) | Key Considerations |
| DMSO | 10-50 mM | ≤ 0.5% (general), ≤ 0.1% (sensitive assays) | Perform a vehicle control to assess cytotoxicity at the final concentration.[8][9][10] |
| Ethanol | 10-50 mM | ≤ 1.0% (general), ≤ 0.25% (48h viability), ≤ 0.05% (inflammatory assays) | Vehicle controls are essential.[13][14] Be aware of potential metabolic effects. |
Experimental Protocols
The following protocols provide a systematic approach to preparing and validating your stock solution of N-(4-chlorophenyl)-3-phenylpropanamide.
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
N-(4-chlorophenyl)-3-phenylpropanamide (MW: 273.72 g/mol )
-
Anhydrous, cell culture grade DMSO
-
Sterile, amber glass vial or microcentrifuge tube
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 273.72 g/mol * (1000 mg / 1 g) = 2.7372 mg
-
-
Weigh the compound: Carefully weigh out approximately 2.74 mg of N-(4-chlorophenyl)-3-phenylpropanamide and record the exact mass.
-
Add the solvent: Add the calculated volume of DMSO to the vial containing the compound.
-
Dissolve the compound: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[4][15] Visually inspect for any remaining solid particles.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
This protocol determines the practical solubility limit of the compound in your specific bioassay buffer when diluted from a DMSO stock.[3]
Materials:
-
10 mM stock solution of N-(4-chlorophenyl)-3-phenylpropanamide in DMSO
-
Your specific bioassay buffer (e.g., PBS, cell culture medium)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance or light scattering (nephelometry)
-
Multichannel pipette
Procedure:
-
Prepare serial dilutions: In the 96-well plate, prepare a series of dilutions of your compound in the bioassay buffer. A common approach is to perform a 2-fold serial dilution starting from a high concentration (e.g., 200 µM).
-
Incubate: Incubate the plate at the temperature of your bioassay for a relevant period (e.g., 1-2 hours) to allow for equilibration.
-
Measure precipitation: Measure the absorbance or light scatter at a wavelength where the compound does not absorb (e.g., 600-700 nm). An increase in signal relative to a buffer-only control indicates precipitation.
-
Determine the kinetic solubility limit: The highest concentration that does not show a significant increase in signal is considered the kinetic solubility limit.
Protocol 3: Vehicle Biocompatibility Assay
This protocol assesses the effect of the chosen solvent (vehicle) on the viability of the cells used in your bioassay.
Materials:
-
The cell line used in your bioassay
-
Complete cell culture medium
-
96-well cell culture plate
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
DMSO or Ethanol
-
Multichannel pipette
-
Incubator (37°C, 5% CO₂)
-
Plate reader
Procedure:
-
Seed cells: Seed your cells in a 96-well plate at the optimal density for your bioassay and allow them to adhere overnight.
-
Prepare vehicle dilutions: Prepare serial dilutions of your solvent (e.g., DMSO) in complete cell culture medium to match the final concentrations that will be used in your experiment (e.g., 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a no-solvent control).
-
Treat cells: Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations.
-
Incubate: Incubate the plate for the duration of your planned bioassay (e.g., 24, 48, or 72 hours).
-
Assess cell viability: At the end of the incubation period, add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.
-
Analyze data: Calculate the percentage of viable cells for each solvent concentration relative to the no-solvent control. The highest concentration that does not cause a significant decrease in cell viability is considered safe for your assay.[9]
Visualizing the Workflow
A logical workflow is essential for successful solvent selection and experimental setup.
Caption: Workflow for solvent selection and validation.
Best Practices and Troubleshooting
-
Always use high-purity, anhydrous solvents to prevent compound degradation and the introduction of contaminants.
-
Prepare fresh dilutions of your compound from the frozen stock for each experiment.
-
The "Rule of Thumb": The final concentration of the organic solvent in the bioassay should be kept as low as possible, ideally below 0.5% for DMSO and 1% for ethanol, but this must be empirically determined for your specific system.[8][9][13]
-
Precipitation upon dilution: If your compound precipitates when diluted into the aqueous buffer, try a stepwise dilution.[1][15] First, dilute the DMSO stock into a small volume of buffer, vortex, and then add this intermediate dilution to the final volume. Gentle warming of the buffer can also help, but be mindful of compound stability.[4]
-
Unexpected biological activity in vehicle controls: If your vehicle control shows an effect, it is crucial to lower the solvent concentration. If that is not possible due to solubility limitations, an alternative solvent must be explored.
Conclusion
The successful execution of a bioassay with a poorly water-soluble compound like N-(4-chlorophenyl)-3-phenylpropanamide hinges on a methodical and empirically validated approach to solvent selection. By starting with a strong candidate like DMSO, confirming kinetic solubility, and rigorously testing for vehicle-induced cytotoxicity, researchers can establish a robust experimental window. This diligence ensures that the observed biological effects are attributable to the compound itself, thereby generating reliable and reproducible data that can confidently drive drug discovery projects forward.
References
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- SpringerLink. Considerations regarding use of solvents in in vitro cell based assays.
- Benchchem. Adjusting for the effects of DMSO on cell line growth and viability in experiments.
- Keyence. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
- Quora. What effects does DMSO have on cell assays?.
- EPA. 3-Chloro-N-(4-chlorophenyl)propanamide Properties.
- MDPI. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights.
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- Solarbio. How to Choose the Right Solvent When Dissolving Small-Molecule Compounds.
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- ResearchGate. How to dissolve small inhibitor molecules for binding assay?.
- ResearchGate. Studies on the identification of suitable solvents for microbial bioassay.
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- ResearchGate. Which non polar solvent (not toxic) could be used in microbial bioassy?.
- University of Arizona. Principles of Drug Action 1, Spring 2005, Amides.
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- Sigma-Aldrich. Ethanol.
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- University of Rochester. Chromatography: Solvent Systems For Flash Column.
- American Pharmaceutical Review. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
- Silvari's Group. Why Ethanol is the Preferred Solvent for Botanical Extraction.
Sources
- 1. How to Choose the Right Solvent When Dissolving Small-Molecule Compounds [solarbio-global.com]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buy N-(4-Chlorophenyl)-3-oxo-3-phenylpropanamide (EVT-2807013) | 962-08-3 [evitachem.com]
- 6. webhome.auburn.edu [webhome.auburn.edu]
- 7. 3-Chloro-N-(4-chlorophenyl)propanamide | C9H9Cl2NO | CID 177064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. quora.com [quora.com]
- 12. silvarigroup.com [silvarigroup.com]
- 13. Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: HPLC Method Development for N-(4-chlorophenyl)-3-phenylpropanamide
Application Note: HPLC Method Development for N-(4-chlorophenyl)-3-phenylpropanamide
This Application Note is structured as a comprehensive technical guide for the High-Performance Liquid Chromatography (HPLC) analysis of N-(4-chlorophenyl)-3-phenylpropanamide . It is designed for analytical chemists and pharmaceutical researchers, synthesizing theoretical principles with practical, field-proven methodologies.
Introduction & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
N-(4-chlorophenyl)-3-phenylpropanamide is a hydrophobic amide formed by the condensation of 4-chloroaniline and 3-phenylpropanoic acid (hydrocinnamic acid). In drug development, this scaffold often appears as a structural motif in TRPV1 antagonists and antimicrobials.
Developing a robust analytical method requires a deep understanding of the molecule's "personality"—its solubility, hydrophobicity, and ionization state.
Chemical Profile[6][7][8][12][13][14][15]
-
Structure: Two aromatic rings (one chlorinated) linked by a saturated ethyl-amide bridge.
-
Molecular Weight: ~259.73 g/mol .
-
LogP (Predicted): ~3.2 – 3.8. (Highly Lipophilic).
-
pKa: The amide nitrogen is neutral (pKa > 15). It does not ionize in the standard HPLC pH range (2–8).
-
Solubility: Negligible in water; High in Acetonitrile (ACN), Methanol (MeOH), and DMSO.
The Analytical Challenge
The primary challenge is not retention, but solubility and peak shape .
-
Hydrophobicity: The high LogP means the compound will stick strongly to C18 columns, requiring high organic content to elute.
-
Impurities: The synthesis starting materials have opposing properties:
-
3-phenylpropanoic acid: Acidic (pKa ~4.5).
-
Solution: A simple neutral mobile phase often leads to peak tailing for the amine impurity. An acidic mobile phase is strictly required to ensure the amine is protonated (elutes early, good shape) and the acid is protonated (retained, good shape).
Method Development Strategy (The "Why")
We employ a "First-Principles" approach to method selection, prioritizing robustness over speed during the development phase.
Column Selection: The C18 Standard
Given the presence of two aromatic rings and a chloro-substituent, a C18 (Octadecyl) stationary phase is the logical first choice due to its strong hydrophobic interaction mechanism.
-
Alternative: A Phenyl-Hexyl column could offer unique
selectivity if separation from similar aromatic isomers (e.g., meta-chloro analogs) is required.
Mobile Phase Selection
-
Solvent B (Organic): Acetonitrile (ACN) is selected over Methanol. ACN has a lower viscosity (lower backpressure) and a lower UV cutoff (190 nm vs 205 nm), allowing for high-sensitivity detection at low wavelengths if necessary.
-
Solvent A (Aqueous): 0.1% Phosphoric Acid (H3PO4) or 0.1% Formic Acid .
-
Why Acid? Low pH (~2.0–2.5) suppresses silanol activity on the column (reducing tailing for the amide) and keeps the aniline impurity fully ionized.
-
Detection Wavelength
The compound possesses a conjugated amide-aniline system.
-
254 nm: Standard aromatic detection. Good selectivity, less noise.
-
210 nm: High sensitivity (amide bond + aromatic rings), but susceptible to solvent cutoff noise.
-
Recommendation: Develop at 254 nm for assay purity; use 210 nm for trace impurity analysis.
Visualizing the Workflow
The following diagram outlines the logical decision tree used to arrive at the final protocol.
Caption: Decision matrix for selecting column chemistry and mobile phase conditions based on analyte properties.
Detailed Experimental Protocol
Reagents & Equipment
-
HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance (Quaternary Pump).
-
Column: Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 5 µm) or equivalent (e.g., Phenomenex Luna C18(2)).
-
Solvents: HPLC Grade Acetonitrile, Milli-Q Water.
-
Additives: 85% Phosphoric Acid (HPLC Grade).
Preparation of Solutions
Caution: The analyte is hydrophobic. Do not dissolve directly in water.
-
Diluent Preparation: Mix Acetonitrile and Water (50:50 v/v).
-
Standard Stock Solution (1.0 mg/mL):
-
Weigh 10.0 mg of N-(4-chlorophenyl)-3-phenylpropanamide reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in 100% Acetonitrile (sonicate for 5 mins).
-
Note: Using 100% ACN ensures complete dissolution before dilution.
-
-
Working Standard (0.1 mg/mL):
-
Transfer 1.0 mL of Stock Solution to a 10 mL flask.
-
Dilute to volume with the Diluent (50:50 ACN/Water).
-
Why 50:50? To match the initial gradient conditions and prevent peak distortion (solvent effect).
-
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column Temp | 40°C | Improves mass transfer and reduces backpressure. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[4] |
| Injection Vol | 10 µL | Standard volume; reduce to 5 µL if peak splitting occurs. |
| Detection | UV @ 254 nm | Optimal for phenyl/anilide systems. |
| Mobile Phase A | 0.1% H3PO4 in Water | Acidic pH (~2.2) for impurity control. |
| Mobile Phase B | Acetonitrile | Strong eluent for hydrophobic amides. |
Gradient Program
A gradient is recommended to elute the highly retained amide while clearing potential late-eluting dimers or highly lipophilic contaminants.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40% | Initial hold to retain polar impurities (if any). |
| 2.0 | 40% | Isocratic hold. |
| 12.0 | 90% | Linear ramp to elute the main analyte. |
| 15.0 | 90% | Wash step to clear column. |
| 15.1 | 40% | Return to initial conditions. |
| 20.0 | 40% | Re-equilibration (Critical). |
System Suitability & Validation Criteria
To ensure the method is "Self-Validating" (Trustworthiness), the following criteria must be met before accepting data. This aligns with ICH Q2(R1) guidelines.
System Suitability Parameters (SST)
Run 5 replicate injections of the Working Standard.
| Parameter | Acceptance Limit | Troubleshooting Failure |
| Retention Time (RT) | %RSD ≤ 1.0% | Check pump flow stability or temperature fluctuations. |
| Peak Area | %RSD ≤ 1.0% | Check injector precision or sample solubility (precipitation). |
| Tailing Factor (T) | T ≤ 1.5 | Column aging or silanol interaction. Increase buffer strength or replace column. |
| Theoretical Plates (N) | N > 5000 | Dead volume in system or column degradation. |
| Resolution (Rs) | Rs > 2.0 | (If impurities present) Adjust gradient slope. |
Linearity & Range
-
Protocol: Prepare 5 concentration levels (e.g., 20%, 50%, 100%, 120%, 150% of target concentration).
-
Acceptance: Correlation coefficient (
) .
Troubleshooting Guide
Issue 1: Peak Tailing
-
Cause: Residual silanol interactions with the amide nitrogen or trace amine impurities.
-
Fix: Ensure Mobile Phase A pH is < 3.[4]0. If using Formic Acid, switch to Phosphoric Acid (stronger silanol suppression) if MS detection is not required.[5]
Issue 2: Retention Time Drift
-
Cause: Incomplete column re-equilibration after the high-organic wash.
-
Fix: Extend the post-run equilibration time from 5 min to 8 min. The hydrophobic C18 chains take time to "dewet" and re-solvate with the aqueous phase.
Issue 3: "Ghost" Peaks
-
Cause: Carryover. The compound is sticky.
-
Fix: Add a needle wash step using 100% Acetonitrile or Methanol between injections.
Sample Preparation Workflow Diagram
Caption: Step-by-step sample preparation workflow ensuring complete solubilization and particulate removal.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
-
Phenomenex. (n.d.). High Performance Liquid Chromatography (HPLC) Method Development Guide. (General guide for reverse-phase optimization). Link
-
PubChem. (n.d.). Compound Summary: N-(4-chlorophenyl)-3-phenylpropanamide.[1][6][7] (Source for physicochemical property estimation). Link
-
Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (Basis for wavelength selection). Link
Sources
- 1. Buy N-(4-Chlorophenyl)-3-oxo-3-phenylpropanamide (EVT-2807013) | 962-08-3 [evitachem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Separation of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. researchgate.net [researchgate.net]
Technical Notes & Optimization
No content available
Reference Data & Comparative Studies
Technical Guide: Mass Spectrometry Fragmentation of N-(4-chlorophenyl)-3-phenylpropanamide
Technical Guide: Mass Spectrometry Fragmentation of N-(4-chlorophenyl)-3-phenylpropanamide
This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of N-(4-chlorophenyl)-3-phenylpropanamide , a structural scaffold relevant to drug discovery (e.g., TRPV1 antagonists, kinase inhibitors).[1]
It compares the analytical performance and fragmentation characteristics of this chlorinated amide against its non-halogenated and fluorinated analogs, offering a roadmap for precise identification in complex biological matrices.
[1]
Executive Summary: The Structural Scaffold
N-(4-chlorophenyl)-3-phenylpropanamide (C₁₅H₁₄ClNO, MW 259.[1]73) is a secondary amide linking a hydrocinnamoyl (3-phenylpropanoyl) group to a 4-chloroaniline moiety.[1] In drug development, this scaffold represents a critical intermediate where metabolic stability and lipophilicity are tuned by the halogen substituent.
-
Core Challenge: Distinguishing this molecule from metabolic byproducts (e.g., de-chlorinated or hydroxylated forms) and isobaric interferences in LC-MS/MS workflows.
-
Solution: Leveraging the unique "Chlorine Signature" and characteristic amide bond cleavages to validate identity with >99% confidence.
Technical Deep Dive: Fragmentation Pattern Analysis
The fragmentation of N-(4-chlorophenyl)-3-phenylpropanamide under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) follows distinct pathways driven by charge localization on the amide nitrogen and the stability of the resulting acylium ions.[1]
The "Product" Profile: N-(4-chlorophenyl)-3-phenylpropanamide
Ionization Mode: ESI (+) Precursor Ion: [M+H]⁺ at m/z 260.08 (³⁵Cl) and 262.08 (³⁷Cl).[1]
Primary Fragmentation Pathways[2]
-
Pathway A: Amide Bond Cleavage (Charge Retention on Amine)
-
Pathway B: Acylium Ion Formation (Charge Retention on Carbonyl)
-
Pathway C: Benzylic/Tropylium Series
-
Mechanism: Further degradation of the m/z 133 ion or direct alkyl cleavage.
-
Fragments:
-
m/z 105.07 [Ph-CH₂-CH₂]⁺ (Phenethyl cation).[1]
-
m/z 91.05 [C₇H₇]⁺ (Tropylium ion) – The "universal" aromatic fingerprint.
-
-
Quantitative Fragment Data
| Fragment Ion (m/z) | Identity | Formula | Relative Abundance (Est.) | Diagnostic Utility |
| 260.08 | Precursor [M+H]⁺ | [C₁₅H₁₅ClNO]⁺ | 100% | Parent confirmation; 3:1 Cl pattern.[1] |
| 133.06 | Hydrocinnamoyl | [C₉H₉O]⁺ | 60-80% | Identifies the acid backbone. |
| 128.00 | 4-Chloroaniline | [C₆H₇ClN]⁺ | 40-60% | Identifies the amine headgroup.[1] |
| 105.07 | Phenethyl | [C₈H₉]⁺ | 30-50% | Secondary confirmation of alkyl chain.[1] |
| 91.05 | Tropylium | [C₇H₇]⁺ | 20-40% | General aromatic indicator.[1] |
Comparative Analysis: Performance vs. Alternatives
This section evaluates how the target molecule's MS performance compares to its common structural analogs used in Structure-Activity Relationship (SAR) studies.
Comparison 1: Target vs. Non-Halogenated Analog (N-phenyl-3-phenylpropanamide)[1]
-
Alternative Structure: H replaces Cl on the aniline ring.
-
Performance Metric: Specificity & Signal Confidence. [1]
| Feature | Target (4-Cl) | Alternative (Unsubstituted) | Analysis |
| Precursor m/z | 260 / 262 | 226 | Target is +34 Da heavier.[1] |
| Isotope Pattern | Distinct 3:1 (M:M+2) | None (M+1 only) | Advantage Target: The Cl pattern acts as an internal validation flag, reducing false positives in complex plasma matrices. |
| Frag. Specificity | m/z 128 (Cl-Aniline) | m/z 94 (Aniline) | Target fragment is unique; m/z 94 is a common background ion (phenol/aniline), making the alternative harder to quantify at LOQ. |
Comparison 2: Target vs. Fluorinated Analog (N-(4-fluorophenyl)-...)[1]
-
Alternative Structure: F replaces Cl.
-
Performance Metric: Bond Stability & Fragmentation Efficiency. [1]
| Feature | Target (4-Cl) | Alternative (4-F) | Analysis |
| C-X Bond Strength | Weaker (C-Cl ~330 kJ/mol) | Stronger (C-F ~485 kJ/mol) | Advantage Target: C-Cl can cleave under high collision energy (CE), offering a secondary confirmation channel (loss of Cl radical).[1] C-F rarely cleaves. |
| Ionization | Moderate (Cl is EWG) | Lower (F is strong EWG) | Advantage Target: Cl is less electronegative than F, often resulting in slightly better protonation efficiency and higher ESI response. |
Visualized Fragmentation Pathway
The following diagram illustrates the mechanistic flow from the protonated precursor to the diagnostic fragments.
Caption: Mechanistic fragmentation pathway of N-(4-chlorophenyl)-3-phenylpropanamide under ESI-CID conditions.[1]
Experimental Methodology
To replicate the profiles described above, the following protocol is recommended for high-sensitivity detection in drug metabolism (DMPK) studies.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of standard in 1 mL DMSO (1 mg/mL).
-
Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Rationale: Formic acid ensures complete protonation of the amide nitrogen, maximizing [M+H]⁺ signal.
-
LC-MS/MS Parameters (Self-Validating System)
-
Source: Electrospray Ionization (ESI), Positive Mode.[3][4][5]
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the labile amide bond).
-
Collision Energy (CE) Ramp:
-
10-15 eV: Preserves Precursor (m/z 260) for quantification.[1]
-
20-30 eV: Generates primary fragments (m/z 133, 128) for qualification.
-
>40 eV: Drives formation of m/z 91 (Tropylium).
-
-
Validation Step: Verify the presence of the ³⁷Cl isotope peak at m/z 262 with ~32% intensity of the parent peak. If this ratio deviates >10%, check for isobaric interferences.
References
-
NIST Mass Spectrometry Data Center. (2023).[6] Mass Spectrum of Butanamide, N-(4-chlorophenyl)-3-oxo-. National Institute of Standards and Technology. Link
-
PubChem. (2025).[6][7] Compound Summary: 3-Phenylpropanamide.[1][6][7][8] National Library of Medicine. Link[1]
- Holčapek, M., et al. (2010). Fragmentation behavior of N-substituted amides in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
- Smith, R. M. (2013). Understanding Mass Spectra: A Basic Approach. Wiley.
Sources
- 1. Chloropropamide [webbook.nist.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration | PLOS One [journals.plos.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Phenylpropanamide | C9H11NO | CID 7625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-(4-methylphenyl)sulfonyl-3-phenylpropanamide | C16H17NO3S | CID 102451942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemsynthesis.com [chemsynthesis.com]
A Senior Application Scientist's Guide to the Determination and Validation of Melting Point for N-(4-chlorophenyl)-3-phenylpropanamide
A Senior Application Scientist's Guide to the Determination and Validation of Melting Point for N-(4-chlorophenyl)-3-phenylpropanamide
This guide provides an in-depth, scientifically grounded methodology for the accurate determination and rigorous validation of the melting point for the compound N-(4-chlorophenyl)-3-phenylpropanamide. Moving beyond a simple procedural list, we will explore the causality behind experimental choices, establish a self-validating system for data trustworthiness, and compare methodologies to ensure the selection of the most appropriate technique for research and drug development applications.
The Criticality of Melting Point in Pharmaceutical Development
The melting point, or more accurately, the melting range, is a fundamental physical property of a crystalline solid. For an active pharmaceutical ingredient (API) like N-(4-chlorophenyl)-3-phenylpropanamide, it serves as a primary indicator of identity and purity. A sharp, well-defined melting range is characteristic of a pure compound, whereas the presence of impurities typically causes a depression and broadening of this range.[1] Therefore, establishing a precise and validated method for its determination is a non-negotiable aspect of quality control and material characterization in a regulated environment.
While a literature search for the exact melting point of N-(4-chlorophenyl)-3-phenylpropanamide is a necessary first step, this guide focuses on the de novo experimental determination and subsequent validation, a critical skill for any researcher working with novel or newly synthesized compounds.
Comparative Analysis of Melting Point Determination Methodologies
The choice of instrumentation can impact the precision, throughput, and regulatory compliance of the melting point determination. The capillary method is the standard technique recognized by most pharmacopeias.[2]
| Feature | Manual Capillary Apparatus (e.g., Oil Bath/Thiele Tube) | Automated Digital Capillary Apparatus |
| Principle | Visual observation of the sample in a heated liquid or metal block. | Automated optical detection (light transmission or reflection) coupled with digital temperature sensing.[2][3] |
| Precision | Lower; operator-dependent, subject to parallax error and subjective interpretation of melting onset/completion. | Higher; algorithm-based detection removes operator bias, providing greater reproducibility. |
| Heating Control | Manual, less precise control over the heating rate. | Programmable, highly precise, and consistent heating rates (e.g., 1 °C/min).[3] |
| Throughput | Low; typically one sample at a time. | High; modern instruments can measure multiple capillaries simultaneously (e.g., up to 6).[3] |
| Data Integrity | Manual recording; higher risk of transcription errors. | Automated digital recording, often compliant with 21 CFR Part 11 for electronic records. |
| Validation | More complex to validate due to operator variability. | Streamlined validation with built-in calibration routines and traceable standards. |
Recommendation: For research and drug development environments where accuracy, reproducibility, and data integrity are paramount, an automated digital capillary apparatus is the preferred choice. The following protocols are based on this methodology.
Caption: Workflow for selecting a melting point apparatus.
Experimental Protocol: Melting Range Determination (USP <741> Class Ia)
This protocol is harmonized with the United States Pharmacopeia (USP) General Chapter <741> for a Class Ia substance, which applies to most crystalline organic compounds.[4][5]
3.1. Instrument Calibration and Verification Causality: The trustworthiness of any measurement begins with a properly calibrated instrument. Calibration ensures the temperature displayed by the apparatus is traceable to primary standards.
-
Procedure: Using certified reference standards (CRSs) that bracket the expected melting point of the test substance, perform a temperature calibration according to the instrument manufacturer's instructions.[6][7] USP offers melting point reference standards for this purpose.[4]
-
Acceptance Criteria: The measured melting points of the CRSs must fall within the certified range provided on their Certificate of Analysis.
3.2. Sample Preparation Causality: Improper sample preparation is a leading cause of inaccurate and irreproducible results.[2] The sample must be representative of the batch and packed uniformly to ensure efficient and even heat transfer.
-
Drying: Dry the N-(4-chlorophenyl)-3-phenylpropanamide sample to a constant weight, for instance, in a vacuum desiccator over silica gel for 24 hours, unless otherwise specified.[8] This removes volatile impurities (e.g., residual solvent) that can depress the melting point.
-
Pulverization: If the crystals are large, gently pulverize them into a fine, uniform powder using an agate mortar and pestle. This ensures consistent packing and heat transfer within the capillary.[9]
-
Capillary Loading: Load the dry powder into a capillary tube (specified by USP as 0.8-1.2 mm internal diameter) by tapping the sealed end on a hard surface.[4][5]
-
Packing: Achieve a tightly packed column of 2.5–3.5 mm in height.[5] This specific height ensures a clear and observable melting transition.
3.3. Measurement Procedure Causality: The heating rate is the most critical parameter influencing the observed melting point. A rapid heating rate will cause the sample temperature to lag behind the furnace temperature, resulting in an erroneously high and broad melting range.[3]
-
Set Start Temperature: Set the starting temperature of the apparatus to approximately 10–20 °C below the expected melting point. If the approximate melting point is unknown, perform a rapid preliminary scan (e.g., 10 °C/min) to estimate it first.[10]
-
Insert Sample: Once the start temperature is reached and stable, insert the loaded capillary into the heating block.
-
Heating Rate: Heat at a controlled, constant rate of 1 °C/min.[3][9] This slow rate is mandated by pharmacopeias to ensure thermal equilibrium between the heating block, the thermometer, and the sample.
-
Record Melting Range:
-
Onset (Beginning of Melting): Record the temperature at which the column of the substance is observed to collapse against the side of the tube or the first appearance of liquid is detected.[4]
-
Clear Point (End of Melting): Record the temperature at which the substance becomes completely liquid.[4][11]
-
-
Replicates: Perform the determination in triplicate using fresh capillaries for each measurement.
Validation Protocol for the Melting Point Method (ICH Q2(R1))
Validation demonstrates that the analytical procedure is suitable for its intended purpose.[12][13] For a melting point determination, which is an identification test, the key validation characteristic is Specificity .
Caption: Validation workflow for melting point as an identity test.
4.1. Specificity: The Mixed Melting Point Test Causality: The mixed melting point technique is a powerful and simple method to confirm the identity of a compound. If two different compounds are mixed, the mixture will almost always exhibit a significantly depressed and broadened melting range compared to the individual pure substances.
Procedure:
-
Obtain Reference Standard: Procure an authentic, highly purified reference standard of N-(4-chlorophenyl)-3-phenylpropanamide.
-
Prepare Mixture: Create an intimate 1:1 (w/w) mixture of the test sample and the reference standard. This is best achieved by grinding the two solids together in a mortar and pestle.
-
Determine Melting Ranges: Using the validated protocol from Section 3, determine the melting ranges for three separate samples:
-
Sample A: The test sample alone.
-
Sample B: The reference standard alone.
-
Sample C: The 1:1 mixture.
-
4.2. Acceptance Criteria
| Parameter | Observation | Conclusion |
| Identity Confirmation | The melting range of the test sample (A) is concordant with the reference standard (B). | The test sample is likely the correct compound. |
| Specificity (Mixed MP) | There is no depression or broadening of the melting range for the mixture (C) compared to A and B. | The method is specific. The test sample is confirmed to be identical to the reference standard. |
| Potential Impurity | The melting range of the mixture (C) is significantly depressed and broadened. | The test sample is not the same compound as the reference standard. |
Orthogonal and Complementary Analytical Techniques
While melting point is an excellent indicator of purity and identity, it is not an absolute measure. Best practice in pharmaceutical science dictates the use of orthogonal methods—techniques that measure different chemical or physical properties—to build a complete profile of the compound.
| Technique | Principle | Information Provided | Comparison to Melting Point |
| Melting Point | Phase transition temperature from solid to liquid. | Purity (range), Identity (value). | Fast, simple, requires minimal sample. Susceptible to polymorphism. |
| Differential Scanning Calorimetry (DSC) | Measures heat flow into or out of a sample as a function of temperature. | Melting point, heat of fusion, polymorphism, glass transitions. | More quantitative than capillary melting point; provides thermodynamic data. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase. | Purity (area %), quantification of specific impurities, assay. | The gold standard for purity determination; separates and quantifies individual impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Functional group identification (confirms molecular structure). | Provides structural confirmation, complementary to the physical property measured by melting point. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Interaction of atomic nuclei with an external magnetic field. | Definitive structural elucidation. | Provides the most detailed structural information, confirming atom connectivity. |
Conclusion
The determination of the melting point of N-(4-chlorophenyl)-3-phenylpropanamide is a foundational analysis that provides critical data on its identity and purity. By employing a calibrated, automated capillary apparatus and adhering to the rigorous procedures outlined in pharmacopeial chapters like USP <741>, researchers can generate reliable and reproducible data. The subsequent validation of this method, primarily through the specificity demonstrated by a mixed melting point test as guided by ICH Q2(R1), ensures that the procedure is fit for its purpose. While powerful, melting point analysis should be viewed as one component of a comprehensive characterization strategy, complemented by orthogonal techniques like HPLC and spectroscopy to build a complete and trustworthy profile of the compound.
References
- USP General Chapter <741> Melting Range or Temperature. United States Pharmacopeial Convention. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/current/usp31nf26s1_c741.pdf]
- <741> Melting Range or Temperature - USP-NF Abstract. USP-NF. [URL: https://doi.org/10.31003/USPNF_M99530_03_01]
- Melting Point Determination. Stanford Research Systems. [URL: https://www.thinksrs.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology]
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [URL: https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf]
- Melting Point Reference Standards. Mettler-Toledo. [URL: https://www.mt.com/us/en/home/products/Laboratory_Analytics_Browse/melting-point-reference-substances.html]
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Benchmarking Elemental Purity: Theoretical vs. Experimental Validation of C15H14ClNO
Benchmarking Elemental Purity: Theoretical vs. Experimental Validation of C15H14ClNO
Executive Summary
Context: C₁₅H₁₄ClNO (Molecular Weight: ~259.73 g/mol ) represents a typical pharmacophore scaffold, likely an amine-functionalized aryl chloride common in psychotropic or antihistamine drug development. The Challenge: Confirming the identity and bulk purity of such small molecules is a critical regulatory step. While High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula, it fails to detect non-ionizable impurities (e.g., inorganic salts, retained solvents). The Solution: This guide compares the theoretical stoichiometric baseline against the industrial "Gold Standard" of Combustion Analysis (CHN), providing a self-validating protocol for researchers.
Theoretical Framework: The Stoichiometric Baseline
Before any experimental validation, an exact theoretical model must be established using the latest IUPAC Standard Atomic Weights.
The Calculation Logic
To determine the theoretical elemental composition (% w/w), we utilize the following formula:
Calculated Composition Table (C₁₅H₁₄ClNO)
Based on IUPAC Conventional Atomic Weights (2022/2024)
| Element | Symbol | Count | Atomic Wt.[1][2][3] ( g/mol ) | Total Mass Contribution | Theoretical % (w/w) |
| Carbon | C | 15 | 12.011 | 180.165 | 69.37% |
| Hydrogen | H | 14 | 1.008 | 14.112 | 5.43% |
| Chlorine | Cl | 1 | 35.450 | 35.450 | 13.65% |
| Nitrogen | N | 1 | 14.007 | 14.007 | 5.39% |
| Oxygen | O | 1 | 15.999 | 15.999 | 6.16% |
| TOTAL | - | - | - | 259.733 | 100.00% |
Critical Insight: The sum of C, H, and N accounts for 80.19% of the mass. In standard CHN analysis, Oxygen and Chlorine are often calculated by difference or require specific add-on modules.
Comparative Analysis: Validation Methodologies
Why choose one method over another? This table contrasts the three primary techniques used to validate C₁₅H₁₄ClNO.
| Feature | Combustion Analysis (CHN) | High-Res Mass Spec (HRMS) | Energy Dispersive X-Ray (EDS) |
| Primary Utility | Bulk Purity & Empirical Formula | Molecular Identity (Exact Mass) | Surface Elemental Mapping |
| Precision | High ( | Ultra-High (< 5 ppm mass error) | Low ( |
| Sample Req. | 1–5 mg (Destructive) | < 0.1 mg (Non-destructive) | Non-destructive |
| Blind Spot | Cannot distinguish isomers. | Misses inorganic salts/solvents. | Cannot detect H; poor for C/N/O. |
| Verdict | Required for Publication | Required for ID | Not suitable for organic purity |
Experimental Protocol: Automated Combustion Analysis
Standard Operating Procedure (SOP) for C₁₅H₁₄ClNO Validation
This protocol ensures adherence to the
The Workflow Visualization
The following diagram outlines the critical decision pathways in CHN analysis.
Figure 1: Logical workflow for Elemental Analysis. Note the critical drying step to prevent solvent interference.
Detailed Methodology
-
Sample Preparation (The Critical Step):
-
Action: Dry the sample of C₁₅H₁₄ClNO under high vacuum (< 1 mbar) at 50–60°C for at least 4 hours.
-
Causality: Small molecules often trap crystallization solvents (e.g., DCM, EtOAc). A single trapped molecule of Dichloromethane (CH₂Cl₂) can skew Carbon results by >1%.
-
-
Weighing:
-
Use a calibrated microbalance to weigh 1.5–2.5 mg of sample into a tin (Sn) capsule.
-
Tip: Fold the capsule tightly to exclude atmospheric Nitrogen.
-
-
Combustion:
-
Inject into the combustion reactor (typically 950°C) with excess Oxygen.
-
Reagents: Use Tungsten Trioxide (WO₃) or Copper Oxide (CuO) as combustion catalysts to ensure complete oxidation of the aromatic ring.
-
-
Reduction & Detection:
-
Gases flow through a reduction tube (Copper wire) to convert NOₓ gases to N₂.
-
Separation occurs via GC columns followed by Thermal Conductivity Detection (TCD).
-
Data Interpretation & Troubleshooting
Acceptance Criteria
For a result to be considered "Analytically Pure" by ACS standards:
-
Experimental %C must be
(Range: 68.97% – 69.77%) -
Experimental %H must be
(Range: 5.03% – 5.83%) -
Experimental %N must be
(Range: 4.99% – 5.79%)
Case Study: The "Solvent Trap" Failure
Scenario: Your experimental result comes back as C: 67.50%, H: 5.30%, N: 5.10% . Analysis: The Carbon is significantly lower than theoretical (69.37%). Diagnosis: This pattern (low C, low N) suggests the presence of a non-combustible impurity (like silica) or a solvent with low carbon content relative to the molecule. Resolution: Perform Proton NMR (1H-NMR) to integrate solvent peaks. If 0.1 molar equivalents of Dichloromethane are present, recalculate the "Modified Theoretical" values before re-purifying.
Visualization of Impurity Impact
The following diagram illustrates how impurities skew the elemental signal.
Figure 2: Impact of common laboratory contaminants on Elemental Analysis results.
References
-
IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024).[3] Standard Atomic Weights. International Union of Pure and Applied Chemistry.[3][4][5] [Link]
-
American Chemical Society. (2023). ACS Guide to Scholarly Communication: Characterization of Organic Compounds. [Link]
